N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride
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Overview
Description
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in the study of biological processes and drug development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the intramolecular cyclization of intermediates under specific reaction conditions. For example, reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours can yield the desired pyrrolidine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like acetone or dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide oxide, while reduction could produce N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide .
Scientific Research Applications
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biological responses, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolizines
Uniqueness
N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride is unique due to its specific stereochemistry and the presence of the N-methyl group, which can influence its binding affinity and biological activity.
Properties
CAS No. |
2703748-93-8 |
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Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.